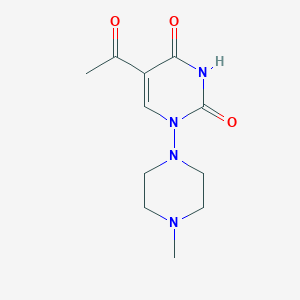

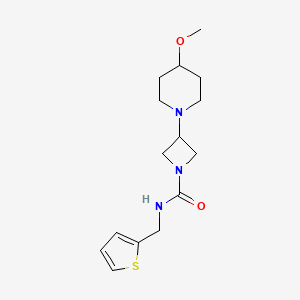

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, also known as 4-methylpiperazine-1-acetyl-2,4-dione or MPAD, is a heterocyclic compound composed of an acetyl group, a 4-methylpiperazino group, and a pyrimidine ring. It is a highly versatile compound with a wide range of applications in both scientific research and industrial production. In scientific research, it has been used as a precursor in the synthesis of various compounds, as a reagent for the preparation of polymers, and as an inhibitor of certain enzymes. In industrial production, it has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. In

Applications De Recherche Scientifique

Synthetic Pathways and Catalytic Applications

The pyranopyrimidine core, a key precursor in medicinal and pharmaceutical industries, is known for its synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, a structural variant, show wide applicability. These scaffolds are synthesized through complex pathways involving diversified hybrid catalysts including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These synthetic routes offer a broad spectrum of applications, especially in developing lead molecules for medicinal purposes (Parmar, Vala, & Patel, 2023).

Antioxidative and Anti-inflammatory Properties

A derivative of the compound, CX-659S, has been developed as an anti-inflammatory agent for dermatitis treatment. Its significant antioxidative activities have been highlighted, showcasing its potential in scavenging harmful radicals and inhibiting lipid peroxidation. This antioxidative nature is believed to contribute to its therapeutic potential for acute skin inflammations involving oxidative tissue damage (Isobe et al., 2002).

Neuroprotective Effects

The compound BW619C89, structurally similar to 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, has been evaluated for its neuroprotective properties, particularly after cerebral ischaemia. It has shown promise in reducing cortical infarct volume and improving neurological deficits, pointing to its potential in managing cerebral damages (Smith, Lekieffre, Sowinski, & Meldrum, 1993).

Propriétés

IUPAC Name |

5-acetyl-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-8(16)9-7-15(11(18)12-10(9)17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,12,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJOUBFGQOWSDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2536598.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)

![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)